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Compound of Interest

Compound Name: 2-(4-Ethylphenyl)propan-2-amine

Cat. No.: B2903524

Despite a comprehensive search for spectroscopic data (Nuclear Magnetic Resonance - NMR,
Infrared - IR, and Mass Spectrometry - MS) for 2-(4-Ethylphenyl)propan-2-amine, no specific
experimental spectra for this compound could be located in publicly available databases and
scientific literature.

This in-depth technical guide was intended to provide a detailed analysis of the spectroscopic
characteristics of 2-(4-Ethylphenyl)propan-2-amine for researchers, scientists, and drug
development professionals. However, the absence of primary spectral data prevents the
creation of the core components of this guide, including quantitative data tables and detailed
experimental protocols.

For related compounds, such as the analogous 2-(4-methylphenyl)propan-2-amine, some
spectroscopic information is available, offering a predictive framework for the anticipated
spectral features of the ethyl-substituted counterpart. It is important to emphasize that the
following descriptions are based on general principles of spectroscopy and data from
structurally similar molecules, and therefore, remain hypothetical until confirmed by
experimental data for 2-(4-Ethylphenyl)propan-2-amine.

Predicted Spectroscopic Data

Based on the structure of 2-(4-Ethylphenyl)propan-2-amine, the following spectral
characteristics would be expected:
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'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

The H NMR spectrum would be expected to show distinct signals corresponding to the
different types of protons in the molecule.

o Ethyl Group: A triplet for the methyl protons (-CHs) and a quartet for the methylene protons (-
CH:2-) of the ethyl group, showing their coupling relationship.

o Aromatic Protons: Two doublets in the aromatic region of the spectrum, characteristic of a
1,4-disubstituted benzene ring.

 Isopropyl Group: A singlet for the two equivalent methyl groups (-C(CHs)2) attached to the
tertiary carbon.

e Amine Protons: A broad singlet for the amine (-NHz) protons. The chemical shift of this signal
can be variable and may be affected by solvent and concentration.

3C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

The 13C NMR spectrum would display a specific number of signals corresponding to the unique
carbon environments in the molecule.

» Aliphatic Carbons: Separate signals for the methyl and methylene carbons of the ethyl
group, and a signal for the two equivalent methyl carbons of the isopropyl group. A
quaternary carbon signal for the carbon atom attached to the nitrogen and the phenyl ring
would also be present.

e Aromatic Carbons: Four signals in the aromatic region, corresponding to the four different
types of carbon atoms in the 1,4-disubstituted benzene ring (two substituted and two
unsubstituted carbons).

IR (Infrared) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional
groups present.
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e N-H Stretch: A primary amine would typically show two bands in the region of 3300-3500

cm™1,

e C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would be observed around
2850-3100 cm™1,

e C=C Stretch: Aromatic ring stretching vibrations would appear in the 1450-1600 cm~* region.

e C-N Stretch: The C-N stretching vibration would be expected in the 1000-1250 cm~1 region.

MS (Mass Spectrometry)

The mass spectrum would provide information about the molecular weight and fragmentation
pattern of the molecule.

¢ Molecular lon Peak (M*): The mass spectrum should show a molecular ion peak
corresponding to the molecular weight of 2-(4-Ethylphenyl)propan-2-amine (Ci1Hi7N, MW
=163.26 g/mol ).

e Fragmentation Pattern. Common fragmentation pathways for this type of compound would
include the loss of a methyl group (M-15) and cleavage of the C-C bond adjacent to the
nitrogen atom.

Experimental Protocols

Detailed experimental protocols for acquiring NMR, IR, and MS data would typically include the
following information:

e NMR Spectroscopy:

o Instrument: Manufacturer and model of the NMR spectrometer (e.g., Bruker, Jeol) and its
operating frequency (e.g., 400 MHz, 500 MHz).

o Solvent: The deuterated solvent used to dissolve the sample (e.g., Chloroform-d, Dimethyl
sulfoxide-de).

o Standard: The internal standard used for referencing the chemical shifts (e.g.,
Tetramethylsilane - TMS).
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o Temperature: The temperature at which the spectrum was acquired.

o Data Processing: The software used for processing the raw data.

* IR Spectroscopy:

o Instrument: Manufacturer and model of the FT-IR spectrometer (e.g., PerkinElmer, Thermo
Fisher).

o Sampling Technique: The method used to prepare the sample (e.g., KBr pellet, thin film,
ATR - Attenuated Total Reflectance).

o Spectral Range: The range of wavenumbers scanned (e.g., 4000-400 cm™1).
o Resolution: The spectral resolution of the instrument.
e Mass Spectrometry:

o Instrument: Manufacturer and model of the mass spectrometer (e.g., Agilent, Waters) and
the type of mass analyzer (e.g., Quadrupole, Time-of-Flight).

o lonization Method: The technique used to ionize the sample (e.g., Electron lonization - El,
Electrospray lonization - ESI).

o Inlet System: How the sample was introduced into the instrument (e.g., direct infusion, gas
chromatography - GC, liquid chromatography - LC).

o Mass Range: The range of mass-to-charge ratios (m/z) scanned.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a compound like 2-(4-
Ethylphenyl)propan-2-amine can be visualized as follows:
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Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation
of 2-(4-Ethylphenyl)propan-2-amine.

In conclusion, while a predictive analysis of the spectroscopic data for 2-(4-
Ethylphenyl)propan-2-amine can be made based on its chemical structure and data from
similar compounds, the absence of experimentally obtained spectra prevents a definitive and
guantitative technical guide. Further research involving the synthesis and subsequent
spectroscopic characterization of this compound is necessary to provide the detailed
information required by the scientific community.
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 To cite this document: BenchChem. [Spectroscopic Data for 2-(4-Ethylphenyl)propan-2-
amine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2903524#2-4-ethylphenyl-propan-2-amine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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